molecular formula C14H10ClIO B1613240 2-(4-Chlorophenyl)-3'-iodoacetophenone CAS No. 898784-07-1

2-(4-Chlorophenyl)-3'-iodoacetophenone

Cat. No. B1613240
CAS RN: 898784-07-1
M. Wt: 356.58 g/mol
InChI Key: XIJHKSNJRIIOBD-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-3’-iodoacetophenone” is a compound that contains a phenyl ring, which is a functional group with a ring of 6 carbon atoms and 5 hydrogen atoms. The “4-Chlorophenyl” part indicates a chlorine atom attached to the fourth carbon in the phenyl ring. The “3’-iodoacetophenone” part suggests an iodine atom attached to the third carbon in another phenyl ring, which is part of an acetophenone group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-chlorophenyl compound with an iodoacetophenone derivative. The specifics of the reaction would depend on the exact structures of the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of phenyl rings, a chlorine atom, an iodine atom, and an acetophenone group. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl rings and the halogen atoms (chlorine and iodine). These groups can participate in various types of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the phenyl rings and the halogen atoms could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. “2-(4-Chlorophenyl)-3’-iodoacetophenone” can be used as a precursor in the synthesis of indole derivatives, which have shown potential in treating various conditions such as viral infections, inflammation, cancer, and more .

Antimicrobial Agents

The compound can be modified to create derivatives that exhibit antimicrobial properties. These derivatives could be effective against a broad spectrum of bacterial and fungal species, addressing the growing concern of antimicrobial resistance .

Anticancer Research

In the realm of oncology, “2-(4-Chlorophenyl)-3’-iodoacetophenone” derivatives may be explored for their antiproliferative effects. They could serve as a basis for developing new medications targeting specific cancer cell lines .

Molecular Modelling

The compound can be used in molecular modelling studies to understand the interaction between drugs and their targets. This is crucial for rational drug design, helping to predict the efficacy and potential side effects of new drugs .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules in the system. For example, many phenyl-containing compounds can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, compounds containing halogens (like chlorine and iodine) need to be handled with care due to their potential reactivity .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, reactivity, and potential applications. For example, it could be investigated for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHKSNJRIIOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642304
Record name 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-07-1
Record name Ethanone, 2-(4-chlorophenyl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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